4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol
Overview
Description
4-Azido-6,8-dioxabicyclo[321]octane-2,3-diol is a bicyclic compound characterized by its unique structure, which includes an azido group and two hydroxyl groups
Mechanism of Action
Target of Action
The primary targets of 4-Azido-6,8-dioxabicyclo[32Similar compounds have been known to act as serotonin-dopamine reuptake inhibitors .
Mode of Action
The exact mode of action of 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds undergo a ring-opening polymerization . This process involves the reverse side attachment of the monomer to the acetal carbon atom of a propagating cyclic trialkyloxonium ion to afford a stereoregular polymer .
Biochemical Pathways
The biochemical pathways affected by 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds are involved in the synthesis of polysaccharides through the ring-opening polymerization of anhydrosugars and their related compounds .
Result of Action
The molecular and cellular effects of 4-Azido-6,8-dioxabicyclo[32Similar compounds have been known to yield polyacetals with number average molecular weights of -14x 10^4 .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Azido-6,8-dioxabicyclo[32It’s known that similar compounds undergo polymerization in dichloromethane at temperatures between -60 and 0°c in the presence of strong lewis acids such as antimony pentafluoride and antimony pentachloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde. The process includes:
Reduction: Sodium borohydride is used to reduce the starting material.
Bromination and Cyclization: The intermediate is then brominated and cyclized.
Dehydrobromination and Epoxidation: These steps are followed by dehydrobromination and epoxidation to form the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling azido compounds.
Chemical Reactions Analysis
Types of Reactions
4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to different products.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Pyridine: Acts as a base in various reactions.
Strong Lewis Acids: Such as antimony pentafluoride, used in polymerization reactions.
Major Products Formed
Chlorinated Derivatives: Formed during substitution reactions.
Epoxides and Alcohols: Resulting from oxidation and reduction reactions.
Polyacetals: Produced through ring-opening polymerization.
Scientific Research Applications
4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups.
Levoglucosenone: Another bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where azido functionality is required .
Properties
IUPAC Name |
4-azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c7-9-8-3-5(11)4(10)2-1-12-6(3)13-2/h2-6,10-11H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGTZKVAMGZNKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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